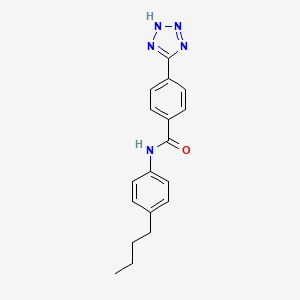

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide

Description

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para position of the benzoyl group and a 4-butylphenyl substituent on the amide nitrogen. The butylphenyl moiety may influence lipophilicity, affecting membrane permeability and target binding.

Properties

CAS No. |

651769-63-0 |

|---|---|

Molecular Formula |

C18H19N5O |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C18H19N5O/c1-2-3-4-13-5-11-16(12-6-13)19-18(24)15-9-7-14(8-10-15)17-20-22-23-21-17/h5-12H,2-4H2,1H3,(H,19,24)(H,20,21,22,23) |

InChI Key |

YDCDSBDNQLUOSA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of 4-butylphenylamine, which is then reacted with 4-(2H-tetrazol-5-yl)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or tetrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share core benzamide or tetrazole motifs, with variations in substituents impacting physicochemical and pharmacological properties:

Key Observations :

- Pranlukast replaces the butylphenyl group with a chromene-tetrazole system and a phenylbutoxy chain, enhancing binding to leukotriene receptors .

- SCH 900822 incorporates a spiroimidazolone core, improving selectivity for glucagon receptors over related peptide receptors .

- The Cd(II)-MOF ligand employs dual tetrazoles for metal coordination and fluorescence, enabling nitroaromatic sensing .

Contrasts :

- highlights thiadiazole and isoxazole incorporation via enaminone reactions, differing from tetrazole-focused syntheses .

- employs hydrazinecarbothioamides for triazole formation, diverging from tetrazole cycloadditions .

Physicochemical Properties

Critical data for select compounds (melting points, spectral features):

Insights :

- The butyl group in the target compound may lower melting points compared to rigid chromene or spiro systems.

- IR spectra for benzamide derivatives consistently show C=O stretches near 1660–1680 cm⁻¹, corroborating amide bond presence .

Pharmacological and Functional Comparisons

- Pranlukast : Binds cysteinyl leukotriene receptors, reducing bronchoconstriction in asthma. The tetrazole enhances receptor affinity and oral bioavailability .

- SCH 900822: Exhibits nanomolar potency (IC₅₀ < 10 nM) against glucagon receptors, with >1000-fold selectivity over GLP-1 receptors due to spiroimidazolone rigidity .

- Cd(II)-MOF Ligand : Demonstrates fluorescence quenching by TNP (detection limit: 42.84 ppb), leveraging tetrazole-metal coordination for sensing .

Target Compound Hypotheses :

- The butylphenyl group may enhance lipophilicity for CNS penetration or prolong half-life via reduced clearance.

- Lack of electron-withdrawing groups (e.g., sulfonyl in ) suggests moderate solubility compared to polar analogues .

Biological Activity

N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound contains a tetrazole ring, which is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features a butylphenyl group attached to a benzamide framework, with a tetrazole moiety contributing to its biological properties.

Antibacterial Activity

Research has shown that compounds containing tetrazole rings often exhibit significant antibacterial properties. For instance, studies on related tetrazole derivatives have reported activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In vitro assays demonstrated that several tetrazole derivatives possess moderate to good antibacterial activity, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

Table 1: Antibacterial Activity of Tetrazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| This compound | TBD |

Antifungal Activity

Similar to its antibacterial effects, the antifungal activity of this compound can be inferred from studies on related compounds. Tetrazoles have been shown to inhibit the growth of fungi such as Aspergillus niger and Candida albicans. The presence of specific substituents on the tetrazole ring can enhance antifungal potency, suggesting that structural modifications can lead to improved biological activity .

Table 2: Antifungal Activity of Related Compounds

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | A. niger | 64 |

| Compound D | C. albicans | 32 |

| This compound | TBD |

The mechanism by which this compound exerts its biological effects may involve interference with microbial cell wall synthesis or disruption of cellular processes essential for survival. Tetrazoles are known to inhibit specific enzymes or pathways in bacteria and fungi, leading to cell death or growth inhibition.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Study on Antibacterial Properties : A study by Awasthi et al. (2014) highlighted the antibacterial effects of various substituted tetrazoles against Bacillus cereus and Pseudomonas aeruginosa, demonstrating that structural variations significantly influence activity levels .

- Antifungal Efficacy : Research by Prajapati et al. (2011) evaluated the antifungal activity of thiazole derivatives, which share structural similarities with tetrazoles, revealing promising results against fungal pathogens .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing N-(4-butylphenyl)-4-(2H-tetrazol-5-yl)benzamide, and how do reaction conditions influence yield?

- Key Steps :

Tetrazole Ring Formation : Cycloaddition of nitriles with sodium sulfide and ammonium chloride in DMF (80–100°C, 8–12 hours) to generate the tetrazole core .

Amide Coupling : Reacting 4-(2H-tetrazol-5-yl)benzoic acid with 4-butylphenylamine using coupling agents like EDC/HOBt in dichloromethane under nitrogen .

- Critical Conditions :

- Temperature : Elevated temperatures (reflux) for cycloaddition; room temperature for amidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (>90% purity).

- Catalysts : Palladium complexes or acid scavengers (e.g., triethylamine) improve reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

- 1H NMR :

- Tetrazole proton: δ 8.5–9.0 ppm (singlet, 1H).

- Butyl chain: δ 0.9–1.6 ppm (multiplet, 9H).

- Aromatic protons: δ 7.2–8.2 ppm (multiple doublets, 8H) .

- IR :

- Amide C=O stretch: ~1650–1680 cm⁻¹.

- Tetrazole ring: ~1450–1500 cm⁻¹ (C=N stretching) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

- Challenges :

- Twinning : Common in tetrazole derivatives due to symmetry; use TWIN/BASF commands in SHELXL .

- Disorder : Butyl chains may exhibit positional disorder; refine using PART/SUMP restraints .

- SHELX Workflow :

Data Integration : Use SHELXC for scaling and outlier rejection.

Structure Solution : SHELXD for dual-space methods (e.g., charge flipping).

Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How does the tetrazole moiety influence the compound’s bioactivity, and what assays are suitable for evaluating target engagement?

- Mechanistic Insight :

- The tetrazole group mimics carboxylic acid in hydrogen bonding with enzymes (e.g., leukotriene receptors), as seen in Pranlukast analogs .

- Assays :

- Enzyme Inhibition : Fluorescence polarization (FP) or TR-FRET for real-time binding kinetics.

- Cellular Activity : IL-8 secretion assays in bronchial epithelial cells (IC₅₀ < 1 µM) .

Q. How can conflicting solubility data for this compound be resolved across studies?

- Methodological Adjustments :

- Solvent Systems : Test DMSO-water mixtures (10–90% v/v) with sonication (30 min) to assess aggregation.

- Temperature Control : Measure solubility at 25°C and 37°C to account for thermal effects .

- Analytical Validation : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.